REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:5][O:4][CH:3]1CO.[H-].[Na+].[H][H].[Cl-]>C1COCC1>[CH2:3]([O:4][CH2:5][C:2]1([CH3:1])[CH2:3][O:4][CH2:5]1)[CH:2]=[CH2:1] |f:1.2|
|
Name
|
3-methyl oxetanemethanol
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC1C(OC1)CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.1 mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added to the reaction at room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched when GC analysis
|
Type
|
WASH
|
Details
|
The reaction mass is washed with 10% aqueous sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
The crude reaction mass
|
Type
|
DISTILLATION
|
Details
|
is purified by fractional distillation
|
Reaction Time |
3 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCC1(COC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 114 g | |
YIELD: CALCULATEDPERCENTYIELD | 160.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |